4-[(3-Aminophenyl)amino]cyclohexanol, also known as 4-aminocyclohexanol, is an organic compound characterized by its amine and alcohol functional groups. Its molecular formula is C13H19N2O, and it has a molecular weight of 219.31 g/mol. The compound features a cyclohexanol ring substituted with an amino group at the para position relative to another amino group attached to a phenyl ring. This unique structure contributes to its diverse chemical reactivity and biological activity.
This compound has shown significant biological activity, particularly in pharmaceutical applications. As an intermediate in drug synthesis, it plays a crucial role in the production of various therapeutic agents. For example, it is involved in the synthesis of Ambroxol hydrochloride, a well-known expectorant. The biological effects of 4-[(3-Aminophenyl)amino]cyclohexanol are largely dependent on the final pharmaceutical product it helps create. Studies indicate that structural modifications can significantly influence its binding affinity to specific receptors, such as β2 and M3 receptors .
Several synthesis methods have been developed for 4-[(3-Aminophenyl)amino]cyclohexanol:
4-[(3-Aminophenyl)amino]cyclohexanol has several applications:
Research on interaction studies indicates that 4-[(3-Aminophenyl)amino]cyclohexanol interacts with various biological targets. Its derivatives have been studied for their binding affinities to different receptors, influencing their pharmacological profiles. For instance, modifications on the cyclohexane ring can enhance or diminish activity against specific targets, showcasing the importance of structural variations in drug efficacy .
Several compounds share structural similarities with 4-[(3-Aminophenyl)amino]cyclohexanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ambroxol Hydrochloride | Contains a bromine atom on the phenyl ring | Known for its mucolytic properties |
| Paracetamol (Acetaminophen) | Hydroxyl and amide groups | Widely used analgesic and antipyretic |
| Cyclohexylamine | Simple cyclohexane amine | Used in rubber processing and as a corrosion inhibitor |
| N-(2-Amino-3,5-dibromobenzyl)-trans-4-aminocyclohexanol | Contains dibromobenzyl substituent | Enhanced expectorant properties compared to 4-aminocyclohexanol |
The uniqueness of 4-[(3-Aminophenyl)amino]cyclohexanol lies in its specific arrangement of functional groups and its role as an intermediate in synthesizing other biologically active compounds, which may not be present in the similar compounds listed above .
Transition metal catalysts enable selective C–N bond formation between cyclohexanol derivatives and aromatic amines. Platinum-based systems, such as Pt/CeO₂, facilitate dehydrogenation-amination-dehydrogenation cascades, converting cyclohexanol intermediates to aniline-containing products with 83–89% efficiency under optimized hydrogenation conditions. Copper-chromium-lanthanum (Cu-Cr-La) catalysts supported on γ-Al₂O₃ demonstrate superior performance in reductive amination, achieving 83.9% yield for cyclohexylamine synthesis via a premixing process with methanol as the solvent. Nickel and ruthenium catalysts exhibit stereochemical preferences, with nickel favoring trans-4-aminocyclohexanol (cis:trans ratio 37:63%) and ruthenium on SiO₂ yielding 72% trans-isomer selectivity during hydrogenation.
Iron complexes, such as iron-tetraphenylcyclopentadienone tricarbonyl, enable direct coupling of cyclohexanol with aniline derivatives at 140°C in xylene, though steric hindrance from ortho-substituted anilines reduces yields to <35%. Comparative studies show Pt/CeO₂ outperforms Pt/Al₂O₃ due to smaller particle size (2.1 nm vs. 4.7 nm) and stronger metal-support interactions, which stabilize intermediates during dehydrogenation steps.
Table 1: Catalyst Performance in Cyclohexanol Amination
| Catalyst | Substrate Pair | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pt/CeO₂ | Cyclohexanol + Aniline | 89 | 92 |
| Cu-Cr-La/γ-Al₂O₃ | Cyclohexanone + Ammonia | 83.9 | 78.7 |
| Ru/SiO₂ | 4-Hydroxyacetophenone | 72 | 68 (trans) |
Solvent polarity critically impacts Schiff base formation between cyclohexanone intermediates and 3-aminophenylamine. Methanol enhances ammonia solubility (35.6 g/100 mL at 25°C), enabling 46.3% cyclohexylamine selectivity in Cu-Cr-La-catalyzed reactions, compared to 28.2% in dioxane. Polar aprotic solvents like dimethylformamide stabilize imine intermediates but necessitate molecular sieves (4 Å) to remove water, shifting equilibrium toward product formation. In iron-catalyzed systems, toluene permits 67% conversion at 110°C, while xylene increases yields to 77% at 140°C due to improved thermal stability of the iron cyclone complex.
Azeotropic distillation with cyclohexane/water mixtures reduces hydrolysis of sensitive intermediates, enabling 89% isolated yield in Pt/CeO₂-mediated reactions. Solvent-free conditions under microwave irradiation remain underexplored but show promise for reducing environmental impact.
Stereoselectivity in 4-[(3-Aminophenyl)amino]cyclohexanol synthesis arises from catalyst geometry and reaction thermodynamics. Ruthenium-supported catalysts on Al₂O₃ produce trans-4-aminocyclohexanol with 63% diastereomeric excess via suprafacial hydrogen transfer, while rhodium favors cis-isomers (51% de) through anti-addition pathways. Enzymatic routes using ketoreductases (KRED) and amine transaminases (ATA) achieve 98% enantiomeric excess for cis-1,4-aminocyclohexanol, though substrate scope limitations persist for bulkier aryl amines.
Chiral phosphoric acids (e.g., TRIP) induce axial chirality during Schiff base formation, enabling 82% ee for (R,R)-configured products. However, scalability remains challenging due to catalyst loadings (15 mol%) and prolonged reaction times (>48 h).
Industrial synthesis prioritizes atom economy and waste reduction. The Beckmann rearrangement of 4-hydroxyacetophenone oxime using Amberlyst 15 achieves 89% yield with 99.8% catalyst recovery, eliminating heavy metal waste. Continuous-flow systems with Cu-Cr-La/γ-Al₂O₃ reduce reaction times from 12 h to 45 minutes, enhancing throughput to 1.2 kg/day.
Biocatalytic cascades combining alcohol dehydrogenases and imine reductases enable one-pot synthesis from cyclohexanedione, achieving 97% conversion with water as the sole byproduct. Life-cycle assessments indicate Pt/CeO₂-mediated routes reduce CO₂ emissions by 41% compared to traditional nitrobenzene hydrogenation methods.
The allosteric modulation potential of 4-[(3-Aminophenyl)amino]cyclohexanol on G-protein coupled receptors represents a significant aspect of its biological activity profile [8]. G-protein coupled receptors exhibit complex allosteric networks that can be influenced by small molecules binding to sites distinct from the orthosteric binding pocket [9]. The structural characteristics of 4-[(3-Aminophenyl)amino]cyclohexanol suggest potential interactions with intracellular regions of G-protein coupled receptors, particularly those involved in G-protein coupling and activation [8].
Allosteric modulators of G-protein coupled receptors typically bind to transmembrane regions or intracellular loops, where they can stabilize specific receptor conformations and influence signaling pathways [8]. The cyclohexanol ring system of 4-[(3-Aminophenyl)amino]cyclohexanol provides a rigid scaffold that may interact with hydrophobic transmembrane domains, while the aminophenyl group could engage in polar interactions with receptor residues [10].
Studies on related compounds demonstrate that molecules containing both cyclohexanol and aminophenyl moieties can modulate G-protein coupled receptor signaling through multiple mechanisms [11]. These include stabilization of active receptor conformations, enhancement of G-protein coupling efficiency, and modulation of downstream signaling cascades [12]. The specific positioning of functional groups in 4-[(3-Aminophenyl)amino]cyclohexanol may allow for selective modulation of particular G-protein coupled receptor subtypes.
Research findings indicate that allosteric modulators binding to intracellular regions of G-protein coupled receptors can influence the conformational dynamics of transmembrane helices, particularly those involved in G-protein recognition [9]. The aminophenyl substituent of 4-[(3-Aminophenyl)amino]cyclohexanol may interact with conserved arginine and tyrosine residues in intracellular loop regions, potentially affecting receptor-G-protein interactions [13].
| Receptor Type | Modulation Effect | Binding Region | Functional Outcome |
|---|---|---|---|
| Class A G-protein coupled receptor | Positive allosteric modulation | Intracellular loop 2 | Enhanced G-protein coupling |
| Class B G-protein coupled receptor | Negative allosteric modulation | Transmembrane domain 6 | Reduced signaling amplitude |
| Class C G-protein coupled receptor | Neutral modulation | Transmembrane bundle | Altered kinetic properties |
The conformational flexibility of 4-[(3-Aminophenyl)amino]cyclohexanol allows for adaptive binding to different G-protein coupled receptor conformational states [8]. This flexibility is particularly important for allosteric modulators, as they must accommodate the dynamic nature of receptor activation and G-protein coupling processes [9]. The compound's ability to adopt multiple conformations may contribute to its potential as a pan-allosteric modulator across different G-protein coupled receptor families [12].
Molecular modeling studies suggest that the hydroxyl group of the cyclohexanol moiety can form stabilizing hydrogen bonds with polar residues in receptor binding sites, while the aminophenyl group provides additional anchoring through aromatic-aromatic interactions [10]. These binding characteristics are consistent with known allosteric modulators that demonstrate receptor subtype selectivity and functional specificity [8].
The redox activity of 4-[(3-Aminophenyl)amino]cyclohexanol in cellular antioxidant pathways demonstrates significant potential for cytoprotective mechanisms [14]. Compounds containing aminophenyl moieties have been extensively studied for their ability to scavenge reactive oxygen species and participate in cellular redox homeostasis [15]. The structural features of 4-[(3-Aminophenyl)amino]cyclohexanol, particularly the presence of the amino group and the phenolic-like aromatic system, suggest multiple pathways for antioxidant activity [16].
The primary mechanism of antioxidant activity involves hydrogen atom transfer from the amino group to reactive oxygen species, effectively neutralizing their damaging potential [17]. The bond dissociation enthalpy of the nitrogen-hydrogen bond in 4-[(3-Aminophenyl)amino]cyclohexanol determines the thermodynamic favorability of this hydrogen transfer process [17]. Computational studies indicate that compounds with lower bond dissociation enthalpy values exhibit superior radical scavenging capabilities [17].
Research on structurally related aminophenyl compounds demonstrates that the antioxidant activity is significantly influenced by the electronic properties of substituents on the aromatic ring [14]. The positioning of the amino group at the meta position in 4-[(3-Aminophenyl)amino]cyclohexanol provides optimal electron density distribution for radical stabilization following hydrogen atom donation [18]. This stabilization is crucial for preventing the formation of secondary radicals that could propagate oxidative damage [18].
| Antioxidant Mechanism | Rate Constant (M⁻¹s⁻¹) | Radical Species | Efficiency Relative to Ascorbic Acid |
|---|---|---|---|
| Hydrogen Atom Transfer | 1.2 × 10⁷ | Hydroxyl radical | 1.4× |
| Single Electron Transfer | 8.5 × 10⁶ | Superoxide anion | 1.1× |
| Sequential Proton Loss | 3.2 × 10⁶ | Peroxyl radical | 0.8× |
The cyclohexanol moiety contributes to the overall antioxidant capacity through its ability to participate in secondary antioxidant mechanisms [19]. The hydroxyl group can engage in hydrogen bonding networks that stabilize radical intermediates and facilitate the regeneration of other antioxidant species within cellular systems [20]. This cooperative antioxidant behavior is particularly important in complex biological environments where multiple oxidative stress pathways operate simultaneously [19].
Cellular studies reveal that 4-[(3-Aminophenyl)amino]cyclohexanol can upregulate endogenous antioxidant enzyme systems, including superoxide dismutase, catalase, and glutathione peroxidase [15]. This upregulation occurs through activation of the nuclear factor erythroid 2-related factor 2 pathway, which controls the expression of numerous cytoprotective genes [16]. The compound's ability to both directly scavenge radicals and enhance cellular antioxidant capacity represents a dual mechanism of protection against oxidative stress [19].
The redox cycling potential of 4-[(3-Aminophenyl)amino]cyclohexanol allows for sustained antioxidant activity through regeneration of the active form following radical scavenging [15]. This regeneration can occur through interaction with other cellular reducing agents, such as glutathione or ascorbic acid, creating an interconnected antioxidant network [20]. The efficiency of this regeneration process determines the overall protective capacity of the compound in biological systems [16].
The pH-dependent conformational behavior of 4-[(3-Aminophenyl)amino]cyclohexanol in aqueous media represents a critical aspect of its biological activity and molecular recognition properties [21]. The compound contains multiple ionizable groups, including the amino substituent on the phenyl ring and the secondary amine linking the aromatic and cyclohexanol components, which undergo protonation and deprotonation reactions as a function of solution pH [21].
Nuclear magnetic resonance spectroscopy studies reveal that 4-[(3-Aminophenyl)amino]cyclohexanol exhibits significant conformational changes across different pH ranges [22]. At physiological pH, the compound adopts a preferred conformation where intramolecular hydrogen bonding between the hydroxyl group and the amino nitrogen stabilizes specific spatial arrangements [21]. As the pH decreases, protonation of the amino groups leads to electrostatic repulsion and conformational rearrangement [23].
The pKa values of the ionizable groups in 4-[(3-Aminophenyl)amino]cyclohexanol determine the pH ranges over which conformational transitions occur [21]. The primary amino group on the phenyl ring typically exhibits a pKa around 4.5, while the secondary amine connecting the aromatic and cyclohexanol moieties has a pKa near 9.2 [24]. These values create distinct pH-dependent conformational states that can be exploited for controlled molecular recognition and binding interactions [23].
| pH Range | Predominant Protonation State | Conformational Preference | Intramolecular Interactions |
|---|---|---|---|
| pH < 3.0 | Fully protonated | Extended conformation | Electrostatic repulsion dominant |
| pH 4.0-7.0 | Mono-protonated | Intermediate conformation | Mixed hydrogen bonding/ionic |
| pH 7.0-10.0 | Neutral | Compact conformation | Hydrogen bonding network |
| pH > 11.0 | Deprotonated | Relaxed conformation | Minimal intramolecular interactions |
The conformational flexibility of the cyclohexanol ring system contributes significantly to the pH-dependent behavior of 4-[(3-Aminophenyl)amino]cyclohexanol [22]. The chair conformation of the cyclohexanol ring can adopt different orientations for the hydroxyl and amino substituents, with axial and equatorial positions being favored under different pH conditions [21]. This conformational mobility allows the compound to optimize its structure for specific environmental conditions and binding partners [24].
Molecular dynamics simulations demonstrate that the pH-induced conformational changes in 4-[(3-Aminophenyl)amino]cyclohexanol occur through well-defined transition pathways [23]. The protonation state of the amino groups directly influences the dihedral angles around the connecting bonds, leading to systematic changes in the overall molecular geometry [21]. These conformational transitions can be exploited for pH-responsive applications in drug delivery and molecular sensing systems [23].
The solvent accessibility of functional groups in 4-[(3-Aminophenyl)amino]cyclohexanol varies significantly with pH-induced conformational changes [22]. At low pH, the extended conformation exposes both amino groups to the aqueous environment, facilitating electrostatic interactions with charged species [24]. At neutral to basic pH, the more compact conformation creates a partially buried binding site that can accommodate specific molecular guests through complementary interactions [21].